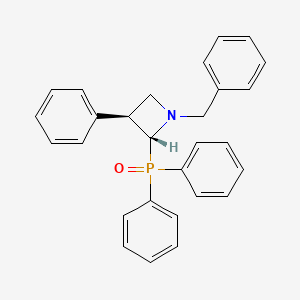
(2R,3S)-1-Benzyl-2-(diphenylphosphoryl)-3-phenylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyl group, a phenyl group, and a diphenylphosphine oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide typically involves multi-step organic reactions. One common approach is the reaction of a suitable azetidine derivative with diphenylphosphine oxide under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce larger quantities efficiently. The choice of reagents, solvents, and purification methods is crucial to achieving high-quality industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under specific temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide is used as a reagent in organic synthesis. Its unique structure allows it to participate in the formation of complex molecules, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide has potential applications in drug development. Its unique chemical properties may allow it to serve as a lead compound for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Dibenzophospholes: These compounds share structural similarities with ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide and are used in optoelectronic applications.
Bis(pyrazolyl)methanes: These compounds have similar functional groups and are used in various chemical reactions.
Uniqueness: The uniqueness of ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide lies in its specific stereochemistry and the presence of both azetidine and diphenylphosphine oxide moieties. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable in diverse scientific and industrial applications.
Propriétés
Numéro CAS |
917967-47-6 |
|---|---|
Formule moléculaire |
C28H26NOP |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(2R,3S)-1-benzyl-2-diphenylphosphoryl-3-phenylazetidine |
InChI |
InChI=1S/C28H26NOP/c30-31(25-17-9-3-10-18-25,26-19-11-4-12-20-26)28-27(24-15-7-2-8-16-24)22-29(28)21-23-13-5-1-6-14-23/h1-20,27-28H,21-22H2/t27-,28-/m1/s1 |
Clé InChI |
XNSLCFYGDLCIAF-VSGBNLITSA-N |
SMILES isomérique |
C1[C@@H]([C@H](N1CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(C(N1CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


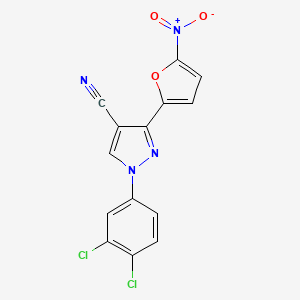
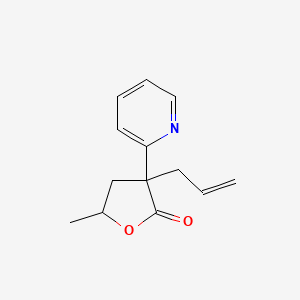

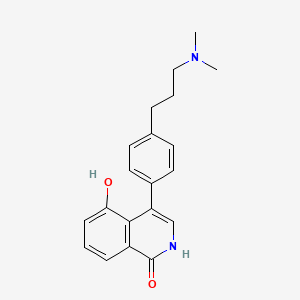
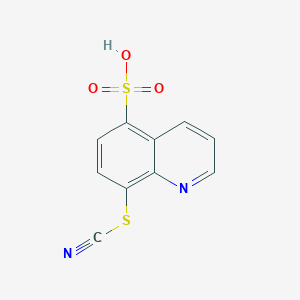

![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)
![2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol](/img/structure/B15209665.png)

![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)
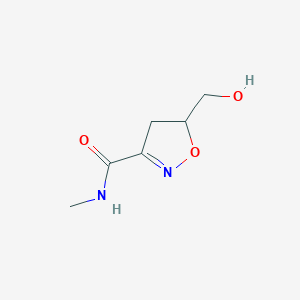
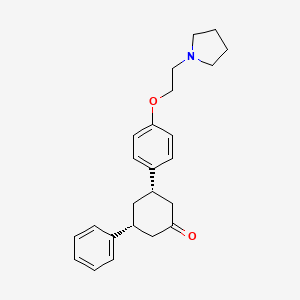
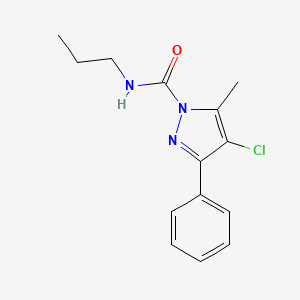
![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)
